molecular formula C8H10N2O3 B3379225 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1533231-78-5

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B3379225
CAS No.: 1533231-78-5
M. Wt: 182.18
InChI Key: YYVSBSPRSDGNTI-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a high-value heterocyclic building block designed for advanced research and development. This compound features a fused pyrano[4,3-c]pyrazole core, a scaffold recognized for its significant pharmacological potential. Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The core structural motif of this compound makes it a prime candidate for use in medicinal chemistry and agrochemical discovery. Specifically, the 3-carboxylic acid functional group provides a versatile handle for synthetic modification, allowing researchers to create a diverse library of amide derivatives for structure-activity relationship (SAR) studies. This is particularly relevant in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, where analogous 1-methyl-1H-pyrazole-4-carboxylic acid amides have become a major commercial success . Compounds like fluxapyroxad and benzovindiflupyr, which share this key pyrazole-carboxylic acid pharmacophore, demonstrate high efficacy against a broad range of phytopathogenic fungi . As such, this reagent serves as a crucial intermediate for synthesizing novel molecules to explore new modes of action and combat fungal resistance. This product is provided for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-6-2-3-13-4-5(6)7(9-10)8(11)12/h2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSBSPRSDGNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533231-78-5
Record name 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
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Preparation Methods

The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves a multicomponent reaction that includes alkyl nitrile derivatives, hydrazine derivatives, dialkyl acetylenedicarboxylate, and ethyl acetoacetate . This reaction typically requires a catalyst and can be conducted under microwave or ultrasound-assisted conditions to enhance efficiency and yield . Industrial production methods may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to optimize production rates and maintain consistent quality.

Chemical Reactions Analysis

1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often facilitated by acidic or basic catalysts.

Scientific Research Applications

1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

    Medicine: Due to its biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the human Chk1 kinase enzyme, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial properties are believed to result from its interaction with bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles differ in the fusion positions of the pyran and pyrazole rings (positions 2 and 3 instead of 4 and 3). Key analogs include:

  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s): Features a 2-chlorophenyl, 3-methoxyphenyl, and methyl substituent. Melting point: 170.7–171.2 °C. This compound’s bulky aryl groups reduce solubility compared to the target compound, which has a polar carboxylic acid group .
  • The nitrile group may confer metabolic stability but limits interactions with biological targets .

Key Differences :

  • Ring Fusion: Pyrano[4,3-c] vs. [2,3-c] alters ring strain and electronic distribution.

Non-Fused Pyrazole Carboxylic Acids

Simpler pyrazole derivatives lacking the fused pyran ring include:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid: A monocyclic pyrazole with a carboxylic acid group. Melting point: 150–152°C.
  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid : Introduces an electron-withdrawing chlorine atom, increasing acidity (pKa ~3.5–4.0) compared to the target compound. This derivative is explored in agrochemicals but lacks the fused pyran’s pharmacokinetic advantages .

Key Differences :

  • Structural Complexity : The pyran ring in the target compound provides a rigid scaffold, favoring interactions with enzymes or receptors.
  • Biological Activity: Fused systems often exhibit enhanced antimicrobial and anti-inflammatory activity compared to non-fused analogs .

Pyrazolo-Pyridine Derivatives

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid : Replaces the pyran ring with a pyridine ring. The pyridine’s aromatic nitrogen increases electron deficiency, altering reactivity. Melting point: 273–278.5°C, significantly higher than the target compound due to enhanced crystallinity .

Key Differences :

  • Electronic Effects : Pyridine’s electron-withdrawing nature vs. pyran’s oxygen atom influences charge distribution and acidity.
  • Applications: Pyrazolo-pyridines are common in kinase inhibitors, whereas pyrano-pyrazoles are studied for CNS activity .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Bioactivity Highlights
Target Compound C₉H₁₀N₂O₃ Not reported Pyrano[4,3-c]pyrazole, COOH Antimicrobial, CNS modulation
3s (Pyrano[2,3-c]pyrazole) C₂₁H₁₈ClN₃O₂ 170.7–171.2 Nitrile, Chlorophenyl Anticancer
1-Methyl-1H-pyrazole-3-carboxylic acid C₅H₆N₂O₂ 150–152 Pyrazole, COOH Agrochemical intermediate
1-Methyl-pyrazolo[3,4-b]pyridine-3-COOH C₈H₇N₃O₂ 273–278.5 Pyrazolo-pyridine, COOH Kinase inhibition

Biological Activity

1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrano and pyrazole ring system. This compound has attracted significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Its unique structural features contribute to its potential as a lead compound in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, with a molecular weight of 205.20 g/mol. The compound's structure includes a carboxylic acid group that enhances its reactivity and solubility in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves multicomponent reactions utilizing alkyl nitrile derivatives and hydrazine derivatives. This method allows for the efficient formation of the desired compound while minimizing by-products.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action is primarily attributed to its ability to inhibit the human Chk1 kinase enzyme, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study:
In vitro studies have demonstrated that this compound has inhibitory effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Chk1 kinase inhibition
NCI-H46015.2Induction of apoptosis
SF-26812.8Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Example:
In a study evaluating antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit COX-2 enzymes. This inhibition can reduce inflammation and pain associated with various conditions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with other pyrano[4,3-c]pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-pyrazol-5-ylpiperidineContains pyrazole ringAnticancer
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-pyrazoleMultiple aromatic substitutionsAntimicrobial
Ethyl-1-(2-hydroxy-3-aroxypropyl)-pyrazoleCombines pyrazole with aryl groupsAntiviral

Q & A

Basic: What are the recommended synthetic routes for preparing 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions or multi-step heterocyclic assembly . A common approach is:

  • Step 1 : React 3-methylpyrazole derivatives with cyclic ketones (e.g., tetrahydropyran-4-one) under acidic conditions to form the pyrano-pyrazole core .
  • Step 2 : Introduce the carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃ in acidic media, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
  • Key validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify pyrano-pyrazole ring proton environments (e.g., δ 4.2–5.0 ppm for fused ring protons) and carboxylic acid resonance (δ ~170 ppm in 13C^{13}C) .
  • X-ray crystallography : Resolve the bicyclic structure and confirm substituent positions (e.g., methyl group at N1) .
  • Mass spectrometry : Validate molecular weight (C9_9H11_{11}N3_3O3_3; theoretical MW 209.2) using ESI-MS or MALDI-TOF .

Advanced: What biological activities have been reported for pyrano-pyrazole derivatives, and how are they assessed?

Pyrano-pyrazole scaffolds exhibit kinase inhibition and anti-cancer activity via mechanisms such as:

  • Autophagy induction : Tested in prostate cancer cell lines (e.g., PC-3) using flow cytometry (Annexin V/PI staining) and Western blotting for LC3-II .
  • mTOR/p70S6K pathway inhibition : Evaluated via ELISA-based kinase assays and siRNA knockdown validation .
  • Anti-inflammatory activity : Assessed in murine models (e.g., carrageenan-induced paw edema) with COX-2 expression analysis .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Key SAR strategies include:

  • Substituent modulation : Replace the methyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance target binding affinity. Use Suzuki coupling for aryl substitutions .
  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In silico docking : Model interactions with ATP-binding pockets (e.g., mTOR kinase) using AutoDock Vina to prioritize synthetic targets .

Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (potential irritant) .
  • Ventilation : Use fume hoods for weighing and synthesis due to fine particulate risks.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Discrepancies may arise from assay variability or cell-line specificity :

  • Replicate experiments : Use ≥3 biological replicates and standardized protocols (e.g., MTT assay incubation times).
  • Control compounds : Include positive controls (e.g., rapamycin for mTOR inhibition) to benchmark activity .
  • Meta-analysis : Cross-reference data with structurally similar pyrazolo[4,3-c]pyridinones to identify conserved pharmacophores .

Advanced: What mechanistic insights exist for its kinase inhibition properties?

The compound’s bicyclic core competitively binds ATP pockets via:

  • Hydrogen bonding : Carboxylic acid interacts with Lys/Arg residues in the kinase hinge region .
  • Hydrophobic interactions : The pyrano ring occupies a hydrophobic cleft, confirmed via mutagenesis studies (e.g., Ala scanning) .
  • Kinase selectivity profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

Advanced: What strategies improve solubility for in vivo studies?

  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility (test via shake-flask method) .
  • Prodrug design : Synthesize ethyl ester prodrugs, which hydrolyze in vivo to the active carboxylic acid .
  • Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
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